molecular formula C11H10O3 B2591533 3-(2-Methylphenyl)oxolane-2,5-dione CAS No. 91344-79-5

3-(2-Methylphenyl)oxolane-2,5-dione

Cat. No.: B2591533
CAS No.: 91344-79-5
M. Wt: 190.198
InChI Key: TWFVPMUXNGILGY-UHFFFAOYSA-N
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Description

3-(2-Methylphenyl)oxolane-2,5-dione is an organic compound with the molecular formula C11H10O3 and a molecular weight of 190.198 g/mol.

Scientific Research Applications

3-(2-Methylphenyl)oxolane-2,5-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its effects on neurotransmitter systems and its potential therapeutic applications.

    Medicine: Widely used in the treatment of ADHD and narcolepsy due to its psychostimulant properties.

    Industry: Employed in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylphenyl)oxolane-2,5-dione typically involves the reaction of 2-methylphenylacetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylphenyl)oxolane-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and halide ions (Cl-, Br-) are often employed.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(2-Methylphenyl)oxolane-2,5-dione involves the inhibition of the reuptake of dopamine and norepinephrine in the brain. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and improving attention and focus. The compound primarily targets the dopamine transporter (DAT) and norepinephrine transporter (NET) pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Methylphenyl)oxolane-2,5-dione
  • 3-(4-Methylphenyl)oxolane-2,5-dione
  • 2-Methylphenylacetic acid

Uniqueness

3-(2-Methylphenyl)oxolane-2,5-dione is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct pharmacological properties. Compared to its analogs, it has a higher affinity for dopamine and norepinephrine transporters, making it more effective as a psychostimulant.

Properties

IUPAC Name

3-(2-methylphenyl)oxolane-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-7-4-2-3-5-8(7)9-6-10(12)14-11(9)13/h2-5,9H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFVPMUXNGILGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CC(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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